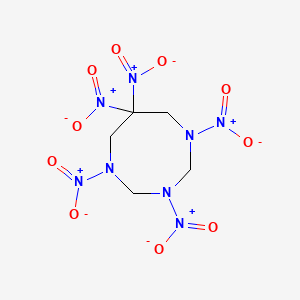
1,3,5,7,7-Pentanitro-1,3,5-triazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7,7-Pentanitro-1,3,5-triazocane is a highly energetic compound known for its explosive properties It belongs to the class of nitramines, which are characterized by the presence of nitro groups attached to nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7,7-Pentanitro-1,3,5-triazocane typically involves the nitration of precursor compounds. One common method involves the nitration of 1,3,5-triazacyclooctane using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. Safety measures are paramount due to the highly explosive nature of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5,7,7-Pentanitro-1,3,5-triazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
1,3,5,7,7-Pentanitro-1,3,5-triazocane has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitramines and their reactivity.
Biology: Research is ongoing to explore its potential effects on biological systems, although its high toxicity limits its use.
Medicine: There is limited application in medicine due to its explosive nature, but derivatives are being studied for potential therapeutic uses.
Industry: The compound is primarily used in the development of explosives and propellants for military and industrial applications.
Mechanism of Action
The mechanism of action of 1,3,5,7,7-Pentanitro-1,3,5-triazocane involves the rapid release of energy upon decomposition. The nitro groups undergo a series of exothermic reactions, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas expansion is responsible for the explosive properties of the compound. The molecular targets and pathways involved include the breaking of N-N and N-O bonds, which initiates the decomposition process.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): Another highly energetic nitramine with similar explosive properties.
1,3,5-Trinitro-1,3,5-triazacyclohexane (RDX): A well-known explosive with a slightly different molecular structure.
Uniqueness
1,3,5,7,7-Pentanitro-1,3,5-triazocane is unique due to the presence of five nitro groups, which contribute to its higher energy density compared to other nitramines. This makes it particularly valuable in applications requiring high explosive power.
Properties
CAS No. |
200719-79-5 |
|---|---|
Molecular Formula |
C5H8N8O10 |
Molecular Weight |
340.17 g/mol |
IUPAC Name |
1,3,5,7,7-pentanitro-1,3,5-triazocane |
InChI |
InChI=1S/C5H8N8O10/c14-9(15)5(10(16)17)1-6(11(18)19)3-8(13(22)23)4-7(2-5)12(20)21/h1-4H2 |
InChI Key |
UMUXTFZDDKRTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


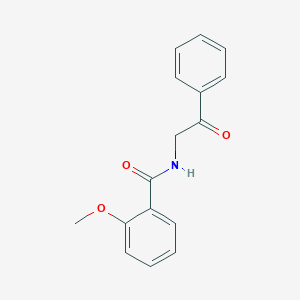
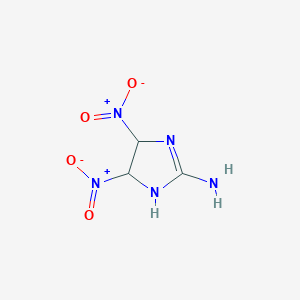
![2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide](/img/structure/B12582895.png)
![4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate](/img/structure/B12582908.png)

![N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582921.png)
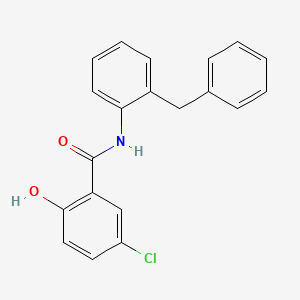
![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12582929.png)
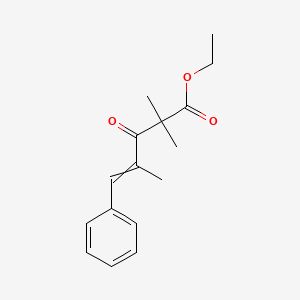
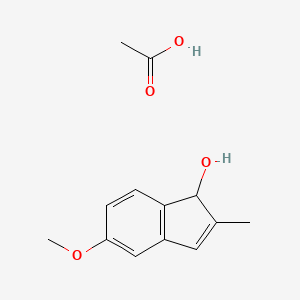

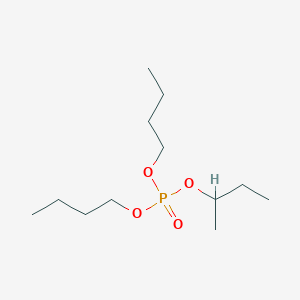
![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol](/img/structure/B12582957.png)

